![molecular formula C18H21N5O2 B2941798 N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955781-32-5](/img/structure/B2941798.png)
N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step reactions beginning with the preparation of the pyrazolo[3,4-d]pyridazinone core. This can be achieved through the reaction of appropriate hydrazine derivatives with substituted pyrazoles under controlled conditions. The subsequent acylation with diethyl acetamide groups follows, often necessitating the use of catalysts and specific temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production scales up the laboratory synthesis procedures, employing large reactors and continuous flow systems to enhance efficiency. Advanced purification techniques like column chromatography and recrystallization are used to obtain high-purity compounds.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone moieties, leading to the formation of oxides.
Reduction: Reduction processes might target the keto group, converting it to corresponding alcohol derivatives.
Substitution: Substitution reactions can occur primarily on the pyrazolo[3,4-d]pyridazinone ring, where various functional groups can be introduced.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminium hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and aryl halides under conditions involving bases like potassium carbonate.
Major Products Formed from These Reactions: Major products from these reactions vary, but typically include oxidized, reduced, or substituted pyrazolo[3,4-d]pyridazinone derivatives, each exhibiting unique chemical and physical properties.
科学研究应用
Chemistry: It serves as a building block for synthesizing complex organic compounds.
Biology: Used in biochemical studies to understand protein-ligand interactions due to its unique structural properties.
Medicine: Explored for potential therapeutic effects, particularly as an anti-inflammatory or anti-cancer agent.
Industry: Employed in the development of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action: The compound exerts its effects through interactions at the molecular level, particularly by binding to specific enzymes or receptors. The molecular targets often include kinases and other proteins involved in cell signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation. This interaction can modulate biological activities, leading to therapeutic or other scientific outcomes.
Comparison with Similar Compounds: Compared to other pyrazolone and pyridazinone derivatives, N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibits unique properties due to the specific arrangement of functional groups. Similar compounds include:
N,N-diethyl-2-(4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide
1-phenyl-3-methyl-5-pyrazolone
6-phenyl-3-pyridazinone Its uniqueness lies in the combined presence of the pyrazolo and pyridazinone rings, conferring distinct reactivity and biological activity profiles.
属性
IUPAC Name |
N,N-diethyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-21(5-2)16(24)12-22-18(25)17-15(13(3)20-22)11-19-23(17)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCDNAAOUJVEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941715.png)

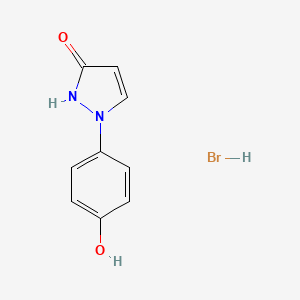
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)
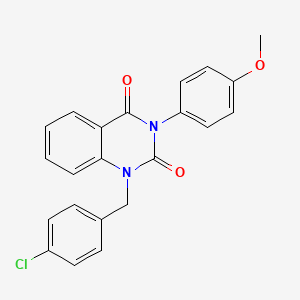
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)
![N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)
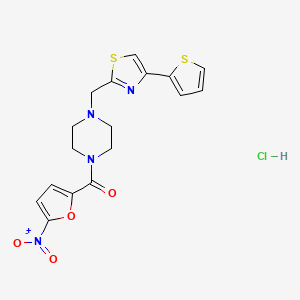
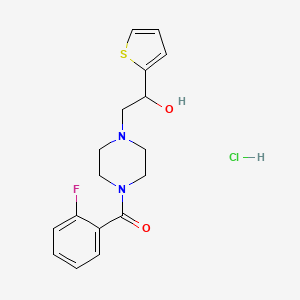
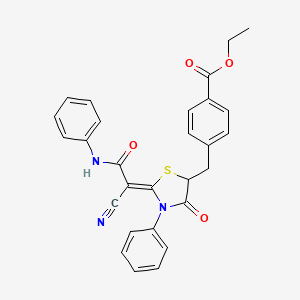
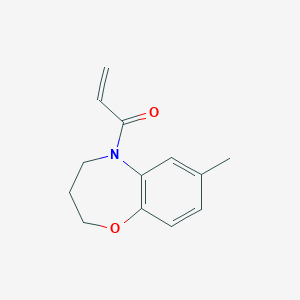
![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2941737.png)
